molecular formula C12H10BrN B8218824 2-(4-Bromophenyl)-5-methylpyridine

2-(4-Bromophenyl)-5-methylpyridine

Cat. No.: B8218824
M. Wt: 248.12 g/mol
InChI Key: LDRHTDGHYORUMG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-methylpyridine is an organic compound characterized by a bromophenyl group attached to a pyridine ring with a methyl substituent at the 5-position

Synthetic Routes and Reaction Conditions:

  • Bromination of 2-Methylpyridine: The compound can be synthesized by the bromination of 2-methylpyridine using bromine in the presence of a suitable catalyst.

  • Cross-Coupling Reactions: Another method involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromophenylboronic acid is coupled with 2-methylpyridine in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production typically involves large-scale bromination reactions and cross-coupling reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Phenyl derivatives.

  • Substitution Products: Cyanides, amines, and other substituted pyridines.

Scientific Research Applications

2-(4-Bromophenyl)-5-methylpyridine has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-5-methylpyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)pyridine: Similar structure but lacks the methyl group at the 5-position.

  • 2-(4-Bromophenyl)-3-methylpyridine: Similar but with the methyl group at the 3-position.

  • 2-(4-Bromophenyl)-4-methylpyridine: Similar but with the methyl group at the 4-position.

Uniqueness: 2-(4-Bromophenyl)-5-methylpyridine is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(4-bromophenyl)-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRHTDGHYORUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 500 mL round bottom flask, 4-bromophenylboronic acid (25.0 g, 0.125), 2-bromo-5-methylpyridine (20.0 g, 0.114 mol), palladium(0)tetrakistriphenylphosphine (4.0 g, 0.0035 mol), potassium carbonate (47.0 g, 0.34 mol.), 1,2-dimethoxyethane (120 mL) and water (120 mL.) were added. The mixture was heated to reflux under nitrogen atmosphere for 18 hours. After the reaction was cooled down, 100 mL of water and 150 mL of ethyl acetate were added. The mixture was separated in a separatory funnel. The organic phases were collected, combined and evaporated. The mixture was distilled using a kugelrohred (spelling?) to obtain 2-(4-bromophenyl)-5-methylpyridine (26.0 g) as a white solid that was further purified by recrystallization in hexanes.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium(0)tetrakistriphenylphosphine
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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